tert-Butyl 2,6-diiodopyridin-3-yl carbonate

Overview

Description

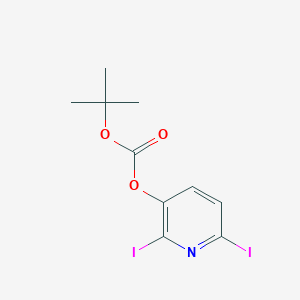

tert-Butyl 2,6-diiodopyridin-3-yl carbonate is a halogenated heterocyclic compound with the empirical formula C10H11I2NO3 and a molecular weight of 447.01 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of iodine atoms on the pyridine ring.

Preparation Methods

The synthesis of tert-Butyl 2,6-diiodopyridin-3-yl carbonate typically involves the reaction of 2,6-diiodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester

Chemical Reactions Analysis

tert-Butyl 2,6-diiodopyridin-3-yl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

Hydrolysis: The carbonate ester group can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.

Scientific Research Applications

tert-Butyl 2,6-diiodopyridin-3-yl carbonate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of halogenated heterocycles.

Biology: The compound is used in biochemical research to study the effects of halogenated compounds on biological systems.

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-diiodopyridin-3-yl carbonate is not well-understood. the presence of iodine atoms on the pyridine ring suggests that it may interact with biological molecules through halogen bonding, which can influence molecular recognition and binding processes .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2,6-diiodopyridin-3-yl carbonate include:

tert-Butyl 2,5-diiodopyridin-3-yl carbonate: Similar structure but with iodine atoms at different positions on the pyridine ring.

tert-Butyl 2,5-dibromopyridin-3-yl carbonate: Contains bromine atoms instead of iodine, which affects its reactivity and chemical properties.

tert-Butyl 5-methoxypyridin-3-yl carbonate: Contains a methoxy group instead of halogens, leading to different chemical behavior.

These compounds highlight the unique properties of this compound, particularly its reactivity due to the presence of iodine atoms.

Biological Activity

Tert-Butyl 2,6-diiodopyridin-3-yl carbonate (CAS Number: 1138444-12-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁I₂NO₃, with a molecular weight of 447.01 g/mol. It is characterized by the presence of two iodine atoms on the pyridine ring, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁I₂NO₃ |

| Molecular Weight | 447.01 g/mol |

| CAS Number | 1138444-12-8 |

| Solubility | Moderate |

| Hazard Classification | Irritant |

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyridine derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of specific kinases and modulation of the apoptotic pathway. The presence of iodine substituents may enhance the lipophilicity and cellular uptake of the compound, potentially improving its efficacy against tumors.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cancer progression. For example:

- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases that are crucial for cell proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways via mitochondrial depolarization has been observed in studies involving related pyridine derivatives.

Case Studies

- Study on Pyridine Derivatives : A study published in Molecules explored various pyridine derivatives' cytotoxic effects on cancer cells. The results showed that compounds with halogen substitutions had enhanced activity against breast cancer cell lines compared to their non-halogenated counterparts .

- Mechanistic Insights : Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that the introduction of electron-withdrawing groups like iodine significantly increased the anticancer activity by altering the electronic properties and enhancing binding affinity to target proteins .

- Comparative Analysis : A comparative study evaluated the physicochemical properties and biological activities of several drug analogues containing different substituents. The findings suggested that tert-butyl groups could modulate metabolic stability and lipophilicity favorably in some contexts but might also lead to undesirable pharmacokinetic profiles in others .

Properties

IUPAC Name |

tert-butyl (2,6-diiodopyridin-3-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11I2NO3/c1-10(2,3)16-9(14)15-6-4-5-7(11)13-8(6)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQYIMVKIVIVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(N=C(C=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673864 | |

| Record name | tert-Butyl 2,6-diiodopyridin-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-12-8 | |

| Record name | tert-Butyl 2,6-diiodopyridin-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.